molecular formula C13H13ClN2O3S2 B7538686 N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide

N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide

Cat. No. B7538686
M. Wt: 344.8 g/mol
InChI Key: INHSPEHZTMPLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide, also known as CTSA, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide can reduce tumor growth, improve cognitive function, and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide. One direction is to further explore its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, future studies could focus on improving the solubility of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide, which would make it more suitable for use in a wider range of assays.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide involves the reaction of 4-chloro-2-methylphenylamine with thiophene-2-sulfonyl chloride in the presence of a base, followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization. This method has been reported to yield high purity N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c1-9-7-10(14)4-5-11(9)16-12(17)8-15-21(18,19)13-3-2-6-20-13/h2-7,15H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHSPEHZTMPLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide

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